molecular formula C3H7ClO B1295801 (R)-(-)-2-Chloropropan-1-ol CAS No. 37493-14-4

(R)-(-)-2-Chloropropan-1-ol

Cat. No. B1295801
CAS RN: 37493-14-4
M. Wt: 94.54 g/mol
InChI Key: VZIQXGLTRZLBEX-GSVOUGTGSA-N
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Description

(R)-(-)-2-Chloropropan-1-ol is a chiral molecule that serves as an important intermediate in the synthesis of various chemicals, particularly in the production of herbicides and pharmaceuticals. Its enantiomeric purity is crucial for the desired biological activity of the compounds it helps to create .

Synthesis Analysis

The synthesis of chiral 2-chloropropanoic acids and their ester derivatives, such as (R)-(-)-2-Chloropropan-1-ol, can be challenging due to the small structural differences between enantiomers that are difficult for enzymes to distinguish. However, a novel low-temperature-resistant esterase, EST12-37, from Pseudonocardia antitumoralis SCSIO 01299, has been shown to hydrolyze racemic methyl 2-chloropropinate to produce (R)-methyl 2-chloropropinate with high enantiomeric excess and conversion after process optimization . Additionally, the synthesis of enantiomerically pure alcohols, such as 1-chloro-1,1-difluoro-3-(p-tolylsulphonyl)propan-2-ol, has been achieved through microbial reduction, demonstrating the potential for microbial processes in the synthesis of chiral chloropropanols .

Molecular Structure Analysis

The molecular structure of (R)-(-)-2-Chloropropan-1-ol is not directly discussed in the provided papers. However, the molecular structure of related compounds has been studied. For example, the crystal structure of an isomer of chloro(RS-1,2-diaminopropane)(diethylenetriamine)cobalt(III) tetrachlorozincate(II) has been determined, showing an octahedral configuration around the cobalt atom . Additionally, the gas-phase molecular structure of trans-1,2,3-trichloropropene has been investigated, providing insights into the geometrical parameters of chlorinated propenes .

Chemical Reactions Analysis

The reactivity of chlorinated compounds, such as alkyl 2-chloro-2-cyclopropylideneacetates, has been explored, demonstrating their versatility as building blocks in organic synthesis. These compounds exhibit rich chemistry as Michael acceptors, dienophiles, dipolarophiles, and general cyclophiles, leading to a wide range of functionally substituted derivatives . The transformation of enantiomerically pure R-alcohol into difluorotetrahydrofuran derivatives through a two-step synthesis has also been reported, showcasing the chemical reactivity of chlorinated alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-(-)-2-Chloropropan-1-ol are not directly detailed in the provided papers. However, the conformational analysis of 3-chloropropan-1-ol has been conducted using gas-phase electron diffraction and ab initio molecular orbital calculations, providing information on the molecular structures of rotational conformers and their vapor-phase composition . This type of analysis is relevant for understanding the physical properties of chloropropanols.

properties

IUPAC Name

(2R)-2-chloropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQXGLTRZLBEX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37493-14-4
Record name 1-Propanol, 2-chloro-, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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